

"CAS 71486-47-0 physical characteristics"

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Compound of Interest

Compound Name: *Einecs 275-520-6*

Cat. No.: *B15179139*

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An In-Depth Technical Guide to the Physical Characteristics of 2,4-Diamino-6-chloropyrimidine (CAS 71486-47-0)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4-Diamino-6-chloropyrimidine, identified by the CAS number 71486-47-0. This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide range of biologically active molecules. Due to their versatile chemical nature, pyrimidine derivatives are key scaffolds in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to support further research and application of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,4-Diamino-6-chloropyrimidine are summarized below. These characteristics are essential for handling, formulation, and experimental design.

Property	Value
CAS Number	71486-47-0
Chemical Name	2,4-Diamino-6-chloropyrimidine
Molecular Formula	C ₄ H ₅ ClN ₄
Molecular Weight	144.56 g/mol
Melting Point	193-197 °C
Appearance	Off-white to light yellow powder
Solubility	Soluble in DMSO and methanol

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectroscopic data for 2,4-Diamino-6-chloropyrimidine.

Spectroscopic Data	Observed Characteristics
¹ H NMR	δ 7.91 (s, 1H), 6.54 (s, 2H), 6.15 (s, 2H)
¹³ C NMR	δ 163.5, 162.1, 156.9, 89.9
FT-IR (cm ⁻¹)	3465, 3350, 1645, 1580, 1420, 1340, 800
UV-Vis (λ _{max})	~235 nm, ~280 nm (in Ethanol)

Experimental Protocols

Detailed methodologies for determining the key physical and spectroscopic properties are provided below. These protocols are generalized and may require optimization based on available instrumentation and sample purity.

Melting Point Determination

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
- Methodology:
 - A small, dry sample of 2,4-diamino-6-chloropyrimidine is finely ground and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a calibrated melting point apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Solubility Assessment

- Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
- Methodology (Qualitative):
 - Add approximately 10 mg of 2,4-diamino-6-chloropyrimidine to a test tube.
 - Add 1 mL of the test solvent (e.g., water, ethanol, DMSO) to the test tube.
 - Vortex the mixture for 1-2 minutes at room temperature.
 - Visually inspect the solution for the presence of undissolved solid. Classify as soluble, partially soluble, or insoluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
- Methodology (^1H and ^{13}C NMR):

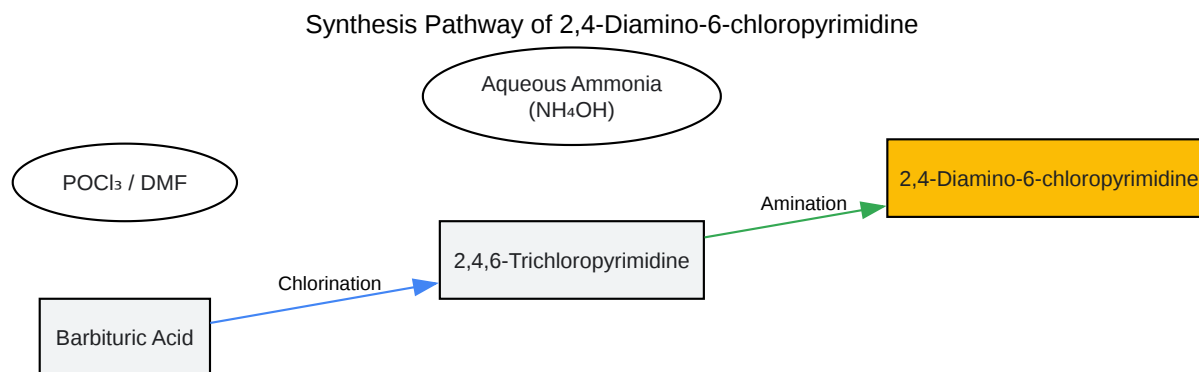
- Dissolve 5-10 mg of 2,4-diamino-6-chloropyrimidine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and determine chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify functional groups within the molecule based on the absorption of infrared radiation.
- Methodology:
 - Prepare the sample using a solid-state sampling method, such as a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).
 - For KBr pellets, mix a small amount of the compound with dry KBr powder and press into a transparent disk.
 - For ATR, place a small amount of the powder directly onto the ATR crystal.
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.

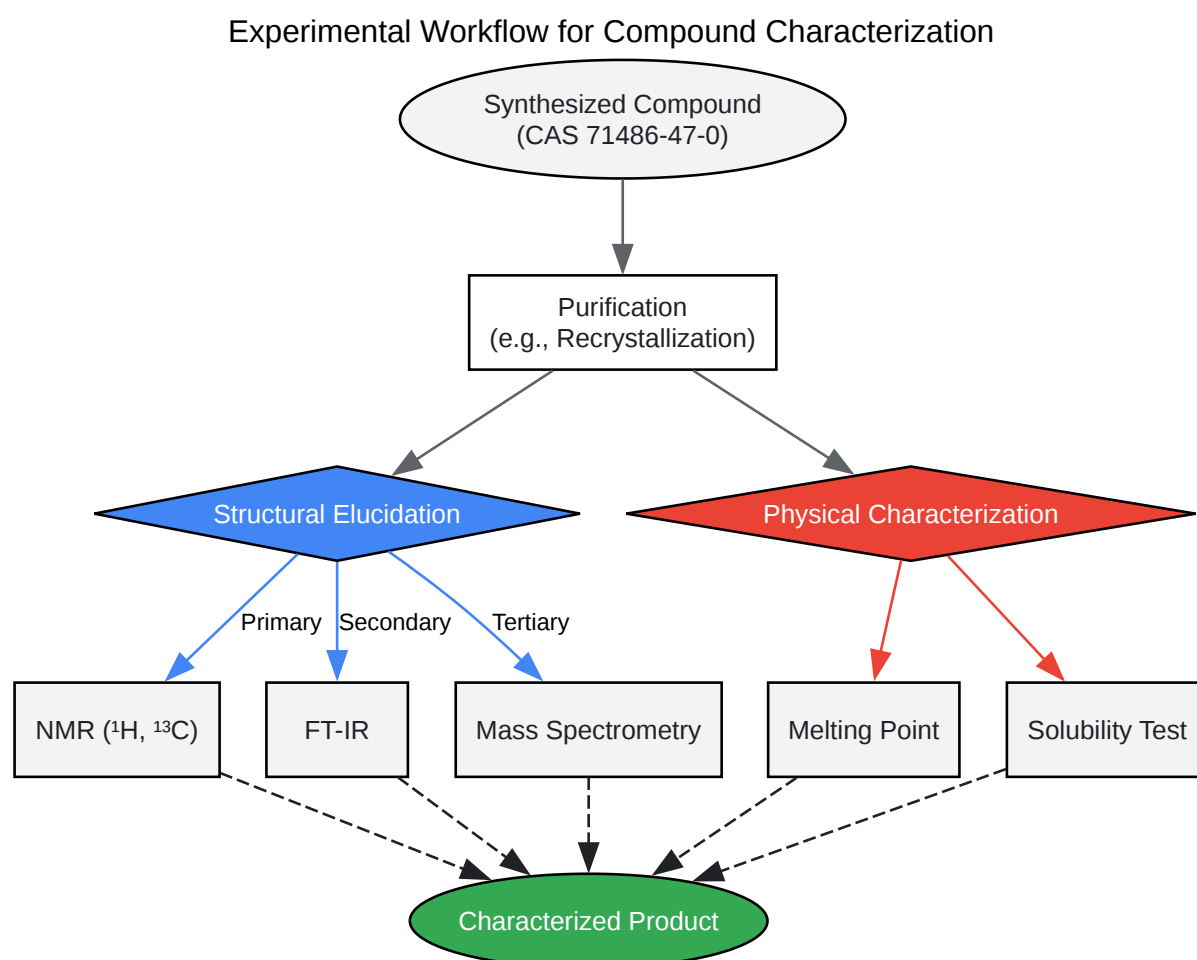
Visualized Workflows

The following diagrams illustrate key processes relevant to the study of 2,4-Diamino-6-chloropyrimidine.



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Caption: A simplified diagram illustrating the synthetic route to 2,4-Diamino-6-chloropyrimidine.



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Caption: A logical workflow for the physical and structural characterization of a synthesized compound.

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